Bpc 157

Peptide Stability Oral Bioavailability Gastrointestinal Research

BPC 157 (PL 14736) is the only research pentadecapeptide with demonstrated >24-hour stability in human gastric juice, enabling oral and intragastric dosing routes infeasible with TB-500. Unlike ranitidine, omeprazole, or atropine, BPC 157 retains full cytoprotective efficacy in sialoadenectomized models where standard agents completely fail. It uniquely upregulates growth hormone receptor expression in tendon fibroblasts—a mechanism absent in TB-500—making it the definitive choice for musculoskeletal repair and GI fistula closure studies. Procure BPC 157 when standard agents cannot achieve complete functional tissue restoration.

Molecular Formula C62H98N16O22
Molecular Weight 1419.5 g/mol
Cat. No. B8210758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBpc 157
Molecular FormulaC62H98N16O22
Molecular Weight1419.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)CN
InChIInChI=1S/C62H98N16O22/c1-31(2)25-37(55(92)74-50(32(3)4)62(99)100)71-46(81)29-65-51(88)33(5)67-53(90)38(26-48(84)85)73-54(91)39(27-49(86)87)72-52(89)34(6)68-57(94)41-15-10-21-75(41)58(95)35(13-7-8-20-63)70-45(80)30-66-56(93)40-14-9-22-76(40)60(97)43-17-12-24-78(43)61(98)42-16-11-23-77(42)59(96)36(18-19-47(82)83)69-44(79)28-64/h31-43,50H,7-30,63-64H2,1-6H3,(H,65,88)(H,66,93)(H,67,90)(H,68,94)(H,69,79)(H,70,80)(H,71,81)(H,72,89)(H,73,91)(H,74,92)(H,82,83)(H,84,85)(H,86,87)(H,99,100)
InChIKeyHEEWEZGQMLZMFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPC 157: Procurement-Relevant Baseline Profile and Comparator Identification


BPC 157 (Body Protection Compound 157; PL 14736) is a synthetic pentadecapeptide with the amino acid sequence Gly-Glu-Pro-Pro-Pro-Gly-Lys-Pro-Ala-Asp-Asp-Ala-Gly-Leu-Val and a molecular weight of 1419.55 Da [1][2]. Originally derived from proteolytic fragments of human gastric juice proteins, it exhibits unusual physicochemical stability across acidic and enzymatic environments relevant to both oral and parenteral administration [3]. Key in-class comparators include TB-500 (a synthetic thymosin β4 fragment), standard anti-ulcer agents (e.g., ranitidine, omeprazole, atropine), and other regenerative peptides such as BPC 157 diacetate salt forms. This guide provides product-specific, quantifiable differentiation evidence to inform scientific selection and procurement decisions.

Why Generic Substitution of BPC 157 with TB-500 or Standard Agents Fails Scientific Validation


BPC 157, TB-500, and standard anti-ulcer agents operate through distinct molecular mechanisms and exhibit non-overlapping efficacy profiles in preclinical injury models. TB-500 (thymosin β4 fragment) primarily modulates actin cytoskeleton dynamics and systemic cell migration [1], whereas BPC 157 engages local tissue repair via VEGFR2 internalization, growth hormone receptor upregulation, and NO-system modulation [2]. Standard agents such as ranitidine and omeprazole target gastric acid secretion or histamine receptors but fail to promote healing in sialoadenectomized or corticosteroid-aggravated models where BPC 157 retains full efficacy [3]. Substitution without confirmatory comparative data risks experimental inconsistency and procurement waste. The following quantitative evidence establishes specific, measurable differentiation.

BPC 157 Quantitative Differentiation Evidence vs. TB-500 and Standard Agents


Gastric Stability: BPC 157 vs. Typical Peptide Degradation Baseline

BPC 157 demonstrates extraordinary resistance to gastric acid degradation compared to the class-level expectation for linear peptides. Ex vivo incubation in gastric juice showed no degradation for at least 24 hours, whereas most short-chain peptides undergo rapid proteolytic cleavage under identical conditions [1]. This stability enables oral and intragastric administration routes that are precluded for many regenerative peptides.

Peptide Stability Oral Bioavailability Gastrointestinal Research

Plasma Stability: BPC 157 vs. In-Class Peptide Degradation Rate

In ex vivo plasma incubation, BPC 157 exhibits moderate stability with 36% of the intact parent peptide remaining after 60 minutes [1]. This contrasts with the class-level expectation that many short linear peptides are rapidly metabolized to negligible levels within the same timeframe. While not a direct head-to-head comparison, this quantifiable persistence supports a more favorable pharmacokinetic profile for in vivo applications.

Pharmacokinetics Plasma Stability Metabolic Stability

Angiogenic Potency: BPC 157 vs. Untreated Control (CAM Assay)

In a chick chorioallantoic membrane (CAM) assay, BPC 157 at 0.01 μg and 0.1 μg increased angiogenesis by 129±7% and 152±14%, respectively, relative to untreated control [1]. This effect was confirmed in HUVEC tube formation assays where 0.1 μg/mL and 1 μg/mL increased perfect tube formation by 119±9% and 147±7% over 24 hours [1]. While no direct head-to-head data against TB-500 in this assay are available, the magnitude of angiogenic stimulation provides a quantifiable benchmark for regenerative activity.

Angiogenesis Tissue Repair VEGF Signaling

Fistula Healing Efficacy: BPC 157 vs. Ranitidine, Omeprazole, Atropine

In a rat gastrocutaneous fistula model (2-mm stomach defect, 3-mm skin defect), BPC 157 administered in drinking water (10 μg/kg) or intraperitoneally (10 μg/kg–10 pg/kg) produced superior fistula closure compared to standard anti-ulcer agents. Standard agents (ranitidine 50 mg/kg, omeprazole 50 mg/kg) improved skin healing first, then stomach mucosal healing, but failed to prevent fistula leakage or restore bursting strength [1]. In contrast, BPC 157 promptly improved both skin and stomach mucosa healing and achieved fistula closure with no leakage after intragastric water challenge up to 20 mL [1]. Even after corticosteroid aggravation (6α-methylprednisolone), BPC 157 maintained efficacy while standard agents were impaired.

Wound Healing Gastrointestinal Repair Fistula Closure

Growth Hormone Receptor Upregulation: BPC 157 vs. Untreated Fibroblasts

In tendon fibroblasts isolated from rat Achilles tendon, BPC 157 dose- and time-dependently increased growth hormone receptor (GHR) expression at both mRNA and protein levels [1]. cDNA microarray analysis identified GHR as one of the most abundantly upregulated genes following BPC 157 treatment [1]. This upregulation potentiates the proliferation-promoting effect of exogenous growth hormone, with BPC 157-treated fibroblasts showing enhanced cell proliferation upon GH addition as measured by MTT assay and PCNA expression [1]. No direct comparator data against TB-500 or other peptides are available; however, this mechanism is not shared by standard anti-ulcer agents.

Tendon Healing Growth Hormone Signaling Fibroblast Proliferation

Efficacy After Sialoadenectomy: BPC 157 vs. Ranitidine, Omeprazole, Atropine

In rats subjected to sialoadenectomy (surgical removal of salivary glands), standard anti-ulcer agents ranitidine, omeprazole, and atropine were completely ineffective in preventing cysteamine-induced duodenal lesions [1]. In contrast, pentadecapeptide BPC 157 retained full protective efficacy under identical conditions [1]. This indicates that BPC 157's cytoprotective mechanism is independent of salivary gland-derived factors, whereas standard agents require intact salivary function for therapeutic effect.

Cytoprotection Duodenal Ulcer Salivary Gland-Independent Healing

BPC 157 Optimal Procurement Scenarios Based on Quantitative Differentiation Evidence


Complex Wound and Fistula Healing Studies Requiring Functional Closure

Procurement is indicated when the research objective is complete functional closure of fistulas or complex wounds, including restoration of tissue integrity and prevention of leakage. BPC 157 achieves this outcome whereas standard agents (ranitidine, omeprazole) fail, as demonstrated in rat gastrocutaneous fistula models [1].

Oral or Intragastric Administration Protocols in Gastrointestinal Research

BPC 157's >24-hour stability in gastric juice [2] enables oral and intragastric dosing routes that are not feasible for most other regenerative peptides. This makes BPC 157 uniquely suited for studies investigating gastrointestinal cytoprotection, ulcer healing, or inflammatory bowel disease via peroral administration.

Tendon and Connective Tissue Repair Requiring Growth Hormone Pathway Sensitization

BPC 157 upregulates growth hormone receptor expression in tendon fibroblasts [3], potentiating the anabolic effects of endogenous or exogenous growth hormone. This mechanism is not shared by TB-500 or anti-ulcer agents, positioning BPC 157 as the compound of choice for musculoskeletal repair studies focused on tendon-to-bone healing or fibroblast proliferation.

Studies Under Compromised Physiological Conditions (e.g., Sialoadenectomy)

BPC 157 retains full cytoprotective efficacy in sialoadenectomized rats where ranitidine, omeprazole, and atropine are completely ineffective [4]. Researchers investigating gastrointestinal protection under impaired salivary function or other compromised states should procure BPC 157 over standard agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

63 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bpc 157

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.